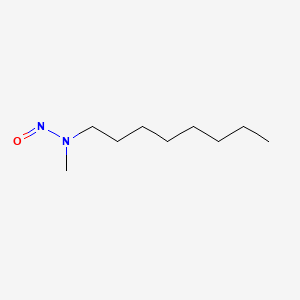

N-Nitrosomethyloctylamine

Description

Significance of N-Nitrosomethyloctylamine within the Nitrosamine (B1359907) Class

This compound (NMOA) is an asymmetrical N-nitrosamine distinguished by its molecular structure, which features a methyl group and a long, eight-carbon alkyl (octyl) chain attached to the nitrosated nitrogen atom. ontosight.ai Its significance in research stems largely from comparative studies designed to understand how the length and structure of the alkyl chain influence the biological activity and organ specificity of nitrosamines.

A pivotal study systematically investigated the carcinogenic effects of a series of five nitrosomethyl-n-alkylamines with long aliphatic chains, including NMOA, in male F344 rats. nih.govresearchgate.net This research revealed a remarkable finding: the four compounds in the series that contained an even number of carbon atoms in the long alkyl chain, including this compound, induced a high incidence of transitional cell carcinoma of the urinary bladder. researchgate.net This was a significant departure from the effects of many shorter-chain nitrosamines, which primarily target the liver or esophagus, and highlighted a structure-specific carcinogenic effect. nih.govresearchgate.net In addition to bladder tumors, this compound also induced tumors of the liver (hepatocellular carcinomas and angiosarcomas), lung, and nasal cavity in the same study. nih.govresearchgate.net This demonstrates a broad range of target organs and underscores the compound's utility as a tool in research to explore the complex relationship between chemical structure and organotropic carcinogenesis. oup.com

Overview of Mechanistic Research Focus for this compound

The central theme of mechanistic research on N-nitrosamines, including this compound, is their requirement for metabolic activation to exert carcinogenic effects. hesiglobal.org This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov

The key mechanistic steps investigated in research include:

α-Carbon Hydroxylation: The initial and often rate-limiting step in the bioactivation of N-nitrosamines is the enzymatic hydroxylation of the carbon atom immediately adjacent (at the α-position) to the nitroso group. researchgate.netnih.gov For NMOA, this can occur on either the methyl or the octyl chain. This process transforms the parent compound into unstable α-hydroxynitrosamines. hesiglobal.orgnih.gov

Formation of Reactive Intermediates: The resulting α-hydroxynitrosamines spontaneously decompose to form highly reactive electrophilic species, specifically alkyl diazonium ions. hesiglobal.orgresearchgate.net These intermediates are capable of covalently binding to cellular macromolecules.

DNA Adduct Formation: A primary focus of mechanistic studies is the interaction of these electrophilic intermediates with DNA. They form DNA adducts, which, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, resulting in gene mutations and the initiation of cancer. hesiglobal.orgresearchgate.net

Research on long-chain nitrosamines like NMOA is crucial for understanding how substrate specificity of different CYP isozymes influences which carbon chain is hydroxylated and at which position. oup.comnih.gov This selective metabolism is believed to be a determining factor in the organ specificity of carcinogenesis, as the distribution and activity of CYP enzymes vary between different tissues. oup.com Studies using various inducers of CYP enzymes have shown that the metabolic profile of long-chain nitrosamines can be significantly altered, which in turn can affect their biological consequences. nih.gov

Data Tables

Table 1: Chemical Properties of this compound This table summarizes the key chemical identifiers and properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-N-octylnitrous amide | uni.lu |

| CAS Number | 34423-54-6 | riverxlab.comchembk.com |

| Molecular Formula | C9H20N2O | ontosight.airiverxlab.com |

| Molecular Weight | 172.27 g/mol | riverxlab.com |

| Canonical SMILES | CCCCCCCCN(C)N=O | uni.lu |

| InChI Key | CCSLOEMFOMJAFM-UHFFFAOYSA-N | uni.lu |

Table 2: Summary of Research Findings in Animal Models This table outlines the carcinogenic effects of this compound as observed in a key research study.

| Compound | Animal Model | Observed Tumor Sites | Source(s) |

| This compound | Male F344 Rats | Liver (Hepatocellular carcinomas, Angiosarcomas), Lung, Nasal Cavity, Urinary Bladder (Transitional cell carcinoma) | nih.govresearchgate.net |

Table 3: Analytical Techniques in N-Nitrosamine Research This table provides an overview of common analytical methods used for the detection and quantification of N-nitrosamines in research contexts.

| Analytical Technique | Description | Common Application | Source(s) |

| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry | Highly sensitive and selective method for separating and identifying volatile and semi-volatile nitrosamines in complex matrices. | nih.govmdpi.com |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Preferred for non-volatile or thermally unstable nitrosamines. Offers high sensitivity and is widely used in pharmaceutical analysis. | nih.govresearchgate.net |

| GC-TEA | Gas Chromatography-Thermal Energy Analyzer | A traditional and highly specific detection method for N-nitroso compounds, though often superseded by more sensitive MS techniques. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-octylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-3-4-5-6-7-8-9-11(2)10-12/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSLOEMFOMJAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955970 | |

| Record name | N-Methyl-N-octylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34423-54-6 | |

| Record name | N-Methyl-N-nitroso-1-octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34423-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomethyloctylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034423546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-octylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSO-N-METHYLOCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G90K760MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Chemical Reactivity of N Nitrosomethyloctylamine

Precursor Amine and Nitrosating Agent Interactions

The synthesis of N-Nitrosomethyloctylamine occurs through the reaction of a precursor amine with a nitrosating agent. veeprho.com The primary amine precursor is methyloctylamine, a secondary amine. The nitrosating agent is typically derived from nitrous acid, which can be formed in situ from nitrites (like sodium nitrite) under acidic conditions. smolecule.comveeprho.com Other nitrosating agents can include nitrogen oxides such as dinitrogen trioxide (N₂O₃). eaht.orgeuropa.eu

The formation of N-nitrosamines from secondary amines is a well-studied reaction. The process, known as nitrosation, involves the electrophilic attack of a nitrosating agent on the unprotonated amine. europa.eu

The key steps in the pathway are:

Formation of the Nitrosating Agent : In acidic aqueous solutions, nitrite (B80452) ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). nih.gov Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), a potent nitrosating agent. europa.eu

Nucleophilic Attack : The secondary amine, methyloctylamine, acts as a nucleophile. Its lone pair of electrons on the nitrogen atom attacks the electrophilic nitrogen of the nitrosating agent (e.g., N₂O₃). europa.eu

Formation of this compound : This reaction results in the formation of the N-nitrosamine and the displacement of a nitrite ion (NO₂⁻). europa.eu

Advanced industrial protocols may utilize alternative nitrosating agents like tert-butyl nitrite (TBN) or dinitrogen tetroxide (N₂O₄) to improve reaction efficiency, particularly under non-aqueous conditions.

The rate and yield of this compound formation are highly dependent on several environmental and chemical factors.

pH : The pH of the reaction medium is a critical factor. The formation of the active nitrosating agent, N₂O₃, is favored by acidic conditions. europa.eu However, at very low pH (e.g., below pH 1-2), the precursor amine (methyloctylamine) becomes protonated (R₂NH₂⁺). This protonated form is not nucleophilic and cannot react with the nitrosating agent, thus inhibiting the reaction. europa.eunih.gov Therefore, the optimal pH for nitrosation represents a balance between the formation of the nitrosating agent and the availability of the reactive, unprotonated amine. nih.gov

Temperature : Temperature can influence the rate of most chemical reactions, including nitrosation. Increased temperature generally accelerates the reaction rate but can also promote the decomposition of unstable reactants and products. smolecule.com

Catalysts and Inhibitors : The presence of certain species can catalyze or inhibit nitrosation. Nucleophilic anions such as thiocyanate (B1210189) (SCN⁻) and bromide (Br⁻) can act as catalysts, accelerating the reaction even at less favorable pH values. nih.gov Conversely, certain compounds act as inhibitors by competing for the nitrosating agent. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E), for instance, can rapidly reduce nitrous acid and its derivatives to nitric oxide (NO), effectively preventing the nitrosation of amines. eaht.org

Table 1: Influence of pH on Nitrosation Reactants This is an interactive table. Click on the headers to sort.

| pH Range | Nitrous Acid (HNO₂) / N₂O₃ Concentration | Unprotonated Amine (R₂NH) Concentration | Overall Reaction Rate |

|---|---|---|---|

| Highly Acidic (<2) | High | Low (Amine is protonated) | Low |

| Moderately Acidic (2-4) | High | Moderate to High | Optimal |

| Neutral to Alkaline (>6) | Low (Exists as NO₂⁻) | High | Very Low |

Novel Synthetic Approaches and Derivatization for Research

Modern chemical synthesis focuses on creating this compound and related compounds for research purposes, such as for mechanistic studies or as analytical standards.

Isotopically labeled compounds are invaluable tools in chemical and biological research, allowing scientists to trace the path of molecules through complex reaction pathways and metabolic systems. x-chemrx.com The synthesis of isotopically labeled this compound can be achieved to aid in mechanistic studies and for use as internal standards in quantitative mass spectrometry. nih.gov

A general synthetic strategy involves: nih.gov

Preparation of Labeled Precursor : A key intermediate, such as an isotopically labeled alkyl halide (e.g., ¹³C-methyl iodide or octyl bromide with deuterium (B1214612) atoms), is used.

N-Alkylation : A protected primary or secondary amine is reacted with the labeled alkyl halide to introduce the isotopic label.

Deprotection : The protecting group (e.g., a Boc group) is removed to yield the isotopically labeled secondary amine (methyloctylamine).

Nitrosation : The labeled amine is then reacted with a nitrosating agent, such as sodium nitrite, to form the final isotopically labeled this compound. nih.gov

This approach allows for the specific placement of isotopes like ¹³C, ¹⁵N, or ²H (deuterium) within the molecule, which can then be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). x-chemrx.com

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and toxicology. derpharmachemica.com These investigations involve synthesizing a series of structural analogs of a parent compound to determine how specific chemical features influence its reactivity or biological activity. nih.gov

For this compound, a targeted SAR study would involve the synthesis of various analogs by modifying different parts of the molecule:

Altering the Octyl Chain : The length of the alkyl chain could be varied (e.g., replacing octyl with butyl, hexyl, or dodecyl groups) to investigate how lipophilicity affects the compound's properties.

Modifying the Methyl Group : The methyl group could be replaced with other small alkyl groups (e.g., ethyl, propyl) to probe steric effects near the nitrosamine (B1359907) functional group.

Introducing Functional Groups : Functional groups, such as hydroxyl or phenyl groups, could be introduced at different positions on the octyl chain to examine the impact of polarity and electronic effects.

Each synthesized analog would then be tested for a specific endpoint, such as its rate of formation, its reactivity with a model nucleophile, or its metabolic activation rate. europa.eu The results allow researchers to build a model that correlates chemical structure with activity, providing insights into the compound's mechanism of action. derpharmachemica.commdpi.com

Table 2: Illustrative SAR Study Design for this compound Analogs This is an interactive table. Click on the headers to sort.

| Analog | Structural Modification | Investigated Property | Potential Outcome |

|---|---|---|---|

| N-Nitrosoethyl-octylamine | Methyl group replaced by ethyl group | Steric Hindrance | May decrease reaction rates due to larger group size |

| N-Nitrosomethyl-butylamine | Octyl chain replaced by butyl chain | Lipophilicity / Water Solubility | May alter membrane permeability and interaction with enzymes |

| N-Nitrosomethyl-(8-hydroxyoctyl)amine | Terminal hydrogen on octyl chain replaced by -OH | Polarity / Hydrogen Bonding | May increase water solubility and create new binding interactions |

| N-Nitrosomethyl-benzylamine | Octyl chain replaced by benzyl (B1604629) group | Electronic Effects / Aromaticity | May alter metabolic pathways due to the presence of the aromatic ring |

Metabolic Pathways and Biotransformation of N Nitrosomethyloctylamine

Enzymatic Activation Mechanisms

The initial and rate-limiting step in the metabolic activation of many N-nitrosamines is the enzymatic oxidation of the carbon atom adjacent (at the α-position) to the nitroso group. pjoes.com This process is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net

Cytochrome P450-Mediated α-Hydroxylation Pathways

α-Hydroxylation is a primary metabolic activation pathway for N-nitrosamines. This reaction introduces a hydroxyl group at the α-carbon of one of the alkyl chains, leading to the formation of an unstable α-hydroxynitrosamine. This intermediate then undergoes spontaneous decomposition to yield an aldehyde and a reactive alkylating species, such as a diazonium ion, which can interact with cellular macromolecules.

Regioselectivity of Hydroxylation on Alkyl Chains

For asymmetrical nitrosamines like N-Nitrosomethyloctylamine, the site of α-hydroxylation can be either the methyl group or the octyl group. The regioselectivity of this hydroxylation is influenced by the length of the alkyl chains. In the case of N,N-dialkyl aromatic amines, dealkylation regioselectivity has been shown to be dependent on reaction conditions, with demethylation being predominant under certain pH conditions. While specific data for this compound is limited, studies on other asymmetrical N-nitrosomethylalkylamines suggest that both N-demethylation and N-dealkylation of the longer chain occur. The relative rates of these two processes are influenced by the nature of the alkyl group. Generally, steric factors and the electronic properties of the substrate play a role in determining the preferred site of hydroxylation by cytochrome P450 enzymes. semanticscholar.orgnih.gov

Role of Specific P450 Isoforms in this compound Metabolism

Various cytochrome P450 isoforms are involved in the metabolism of N-nitrosamines. While CYP2E1 is a key enzyme in the activation of small-molecule nitrosamines, for nitrosamines with longer alkyl chains, other isoforms play a significant role. Studies on tobacco-related nitrosamines have implicated CYP2A6 in their metabolic activation. researchgate.netnih.gov For long-chain nitrosamines, it is suggested that CYP2B and other isoforms contribute to their biotransformation. researchgate.net The specific isoforms that preferentially metabolize this compound have not been definitively identified, but it is expected that multiple CYPs are involved.

Interactive Data Table: Major Cytochrome P450 Isoforms in the Metabolism of Various Nitrosamines

| Nitrosamine (B1359907) | Major P450 Isoforms Involved | Primary Metabolic Reaction |

| N-Nitrosodimethylamine | CYP2E1 | α-Hydroxylation |

| Tobacco-Specific Nitrosamines | CYP2A6, CYP2B, CYP2E1 | α-Hydroxylation |

| Long-Chain Dialkylnitrosamines | CYP2B, Other CYPs | α-Hydroxylation |

Other Phase I Biotransformation Routes (e.g., N-oxidation, Dealkylation)

In addition to α-hydroxylation, other Phase I reactions can occur.

Dealkylation: This process, which results from α-hydroxylation, leads to the removal of either the methyl or the octyl group. N-demethylation would result in the formation of N-nitrosooctylamine, while N-deoctylation would yield N-nitrosomethylamine. Both of these are metabolic pathways that lead to the formation of reactive intermediates. nih.gov Nitrosative dealkylation of tertiary amines is a known chemical process that can be influenced by the surrounding chemical environment. lhasalimited.org

Detoxification and Excretion Pathways

Metabolites of this compound can undergo Phase II conjugation reactions, which generally increase their water solubility and facilitate their excretion from the body. upol.cz

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Glucuronidation: Hydroxylated metabolites of N-nitrosamines can be conjugated with glucuronic acid. pjoes.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are more polar and are readily excreted in urine or bile. nih.gov For instance, hydroxylated metabolites of other xenobiotics are known to form glucuronides. nih.gov N-glucuronidation is a common pathway for compounds containing amine groups. hyphadiscovery.com

Sulfation: Sulfate (B86663) conjugation is another important Phase II pathway for the detoxification of hydroxylated metabolites. nih.gov This reaction, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group to the hydroxylated metabolite, forming a sulfate conjugate that is more easily excreted.

Interactive Data Table: Phase II Conjugation Reactions in Xenobiotic Metabolism

| Conjugation Reaction | Enzyme Family | Endogenous Substrate | Resulting Conjugate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Glucuronide |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfate |

In Vitro and Ex Vivo Metabolic Research Models

To elucidate the metabolic pathways of xenobiotics like this compound, various in vitro and ex vivo models are employed. These systems allow for the study of metabolism in a controlled environment, helping to identify the enzymes involved and the metabolites formed.

Subcellular fractions, such as microsomes and cytosol, are valuable tools for in vitro metabolism studies. researchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are frequently used to study phase I metabolism. researchgate.net The metabolism of several N-nitrosodialkylamines has been investigated using human liver microsomes, demonstrating the capability of these systems to metabolize nitrosamines. nih.gov For other nitrosamines, studies with liver microsomes have shown that the rates of metabolism can vary depending on the specific compound and the microsomal sample. nih.gov

The cytosol, the soluble fraction of the cell, contains a variety of enzymes, including some transferases involved in phase II conjugation reactions. nih.gov For some nitrosamines, the presence of cytosol has been shown to be important in their metabolism to mutagenic products, suggesting that cytosolic enzymes can play a role in their bioactivation or detoxification. nih.gov The study of N-nitrosohexamethyleneimine metabolism demonstrated that the presence of cytosol was necessary for the complete conversion of metabolites. nih.gov

Table 2: Applications of Subcellular Fractions in Nitrosamine Metabolism Studies

| Subcellular Fraction | Key Enzymes Present | Primary Application in Metabolism Studies |

| Microsomes | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs) | Investigation of Phase I oxidative metabolism and some Phase II conjugation reactions. researchgate.net |

| Cytosol | Sulfotransferases (SULTs), Glutathione S-transferases (GSTs), Aldehyde oxidase (AO) | Investigation of Phase II conjugation reactions and metabolism by cytosolic enzymes. nih.gov |

Primary cell cultures, particularly of hepatocytes, provide a more complete picture of metabolism as they contain a wider range of both phase I and phase II enzymes. These systems better mimic the in vivo environment compared to subcellular fractions. Studies with hepatocytes have been used to investigate the metabolism of N-nitrodialkylamines, which are structurally related to nitrosamines. nih.gov

Recombinant enzyme systems involve the expression of a single enzyme, such as a specific CYP isozyme, in a host cell system. nih.govnih.gov This allows for the precise determination of which enzyme is responsible for a particular metabolic reaction. The roles of specific human CYP enzymes, such as CYP2E1 and CYP2A6, in the metabolic activation of various N-nitrosodialkylamines have been identified using this approach. nih.gov For tobacco-specific nitrosamines, recombinant systems have been used to identify the specific CYP isoforms involved in their N-oxidation. researchgate.net The use of recombinant enzymes is crucial for elucidating the specific pathways of metabolism and for understanding inter-individual differences in metabolism due to genetic polymorphisms in metabolizing enzymes.

Molecular Mechanisms of Genotoxicity and Cellular Interaction

Formation of Electrophilic Intermediates

The conversion of N-Nitrosomethyloctylamine into DNA-damaging agents proceeds through a multi-step metabolic pathway. The central mechanism is the enzymatic hydroxylation at a carbon atom immediately adjacent (in the alpha, α, position) to the nitroso group. acs.orgacs.org For an asymmetrical nitrosamine (B1359907) like NMOA, which possesses both a methyl and an octyl group attached to the nitrogen, this α-hydroxylation can occur on either alkyl chain.

Pathway A: Hydroxylation of the methyl group.

Pathway B: Hydroxylation of the α-carbon of the octyl group.

This initial enzymatic step produces unstable α-hydroxynitrosamine intermediates. These intermediates undergo spontaneous, non-enzymatic decomposition to generate the ultimate electrophilic reactants. acs.orgacs.org

Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and rapidly breaks down. acs.org This decomposition yields a carbonyl compound and an alkyldiazonium ion. acs.org

From Pathway A (Methyl-hydroxylation): The decomposition of α-hydroxy-N-nitrosomethyloctylamine yields formaldehyde (B43269) and the octyldiazonium ion .

From Pathway B (Octyl-hydroxylation): The breakdown of the corresponding intermediate yields octanal (B89490) and the methyldiazonium ion .

These alkyldiazonium ions are potent, highly reactive electrophiles capable of transferring an alkyl group (alkylation) to nucleophilic centers in biological molecules, including DNA. acs.orgacs.org The generation of the methyldiazonium ion is a well-established pathway for the genotoxicity of many methyl-nitroso compounds, such as N-nitrosodimethylamine (NDMA).

The alkyldiazonium ions (methyldiazonium and octyldiazonium) are themselves highly unstable and can further decompose by releasing a molecule of molecular nitrogen (N₂). acs.orgyoutube.com This process results in the formation of an even more reactive and unstable electrophile known as a carbonium ion (or carbocation). britannica.comwikipedia.org

The methyldiazonium ion can eliminate N₂ to form a methyl carbonium ion (CH₃⁺).

The octyldiazonium ion can eliminate N₂ to form an octyl carbonium ion (C₈H₁₇⁺).

These carbonium ions are powerful alkylating agents that readily attack electron-rich sites within the cell, with DNA being a primary target. britannica.comwikipedia.org The formation of these electrophilic intermediates is the pivotal event that transforms the relatively inert parent this compound into a genotoxic agent.

Table 1: Electrophilic Intermediates from this compound Metabolism

| Metabolic Pathway | Initial Intermediate | Carbonyl Byproduct | Electrophilic Species |

|---|---|---|---|

| α-Hydroxylation of Methyl Group | α-Hydroxy-N-nitrosomethyloctylamine | Formaldehyde | Octyldiazonium Ion, Octyl Carbonium Ion |

| α-Hydroxylation of Octyl Group | α-(Hydroxyoctyl)methylnitrosamine | Octanal | Methyldiazonium Ion, Methyl Carbonium Ion |

DNA Adduct Formation

The electrophilic alkyldiazonium and carbonium ions generated from this compound metabolism react covalently with nucleophilic sites in DNA, forming DNA adducts. nih.govnih.gov These adducts are structural modifications to the DNA that can disrupt its normal function, leading to mutations during DNA replication or transcription if not removed by cellular DNA repair mechanisms. mdpi.com The formation of these adducts is considered a central event in the initiation of carcinogenesis by N-nitrosamines. nih.govresearchgate.net

Based on its chemical structure, this compound is capable of producing both methyl-DNA adducts and octyl-DNA adducts. The specific adducts formed depend on which electrophilic intermediate (methyl or octyl) reacts with the DNA. The nucleophilic sites within DNA are primarily the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases, as well as the oxygen atoms of the phosphodiester backbone. nih.govmdpi.com

Research on various N-nitrosamines has identified several key sites on DNA bases that are susceptible to alkylation. mdpi.comresearchgate.net For this compound, the following adducts are expected:

O⁶-Alkylguanine: The reaction of the electrophilic intermediates at the O⁶ position of guanine (B1146940) results in the formation of O⁶-methylguanine (O⁶-meG) and O⁶-octylguanine. O⁶-alkylguanine adducts are highly miscoding lesions, often causing G:C to A:T transition mutations during DNA replication, and are considered to be major contributors to the mutagenic and carcinogenic effects of nitrosamines. mdpi.comresearchgate.netgulhanemedj.org

N⁷-Alkylguanine: The N⁷ position of guanine is the most nucleophilic site in DNA and is frequently alkylated. nih.govcuni.cz This leads to the formation of N⁷-methylguanine (N⁷-meG) and N⁷-octylguanine. While N⁷-alkylguanine adducts are often the most abundant, they are less directly mutagenic than O⁶-alkylguanine adducts. However, their chemical instability can lead to depurination, creating an abasic site which itself is mutagenic, or to the formation of more complex ring-opened lesions. nih.govnih.gov

N³-Alkyladenine: The N³ position of adenine (B156593) is another significant site for DNA alkylation, leading to the formation of N³-methyladenine (N³-meA) and N³-octyladenine. mdpi.comnih.gov These adducts can block DNA replication and are cytotoxic if not repaired. nih.gov

Other minor adducts at various nitrogen and oxygen atoms of all four DNA bases (guanine, adenine, cytosine, and thymine) can also be formed.

In addition to reacting with the DNA bases, the electrophilic methyl and octyl intermediates can alkylate the non-bridging oxygen atoms of the phosphodiester backbone of DNA. mdpi.com This reaction forms alkyl phosphotriesters. The formation of these phosphate (B84403) adducts can affect the structural integrity of the DNA helix and may interfere with the function of DNA-binding proteins, including DNA repair enzymes. researchgate.netmdpi.com

Table 2: Potential DNA Adducts Formed by this compound

| DNA Site | Adduct Type | Specific Adducts from NMOA | Potential Consequence |

|---|---|---|---|

| Guanine | O⁶-Alkylguanine | O⁶-Methylguanine, O⁶-Octylguanine | Highly mutagenic, miscoding |

| N⁷-Alkylguanine | N⁷-Methylguanine, N⁷-Octylguanine | Abundant, can lead to depurination | |

| Adenine | N³-Alkyladenine | N³-Methyladenine, N³-Octyladenine | Blocks replication, cytotoxic |

| Phosphate Backbone | Alkyl Phosphotriester | Methyl and Octyl Phosphotriesters | Affects DNA structure and integrity |

Persistence and Repair of DNA Adducts in Experimental Systems

The interaction between metabolically activated N-nitrosamines and genetic material leads to the formation of DNA adducts—segments of DNA bound to the chemical. wikipedia.org The persistence of these adducts within the genome is a critical determinant of their genotoxic potential. nih.gov If these adducts are not removed by cellular repair mechanisms, they can interfere with normal cellular processes like DNA replication and transcription, potentially leading to mutations. nih.govaopwiki.org

The stability of DNA adducts varies, with some being more prone to spontaneous or enzymatic repair than others. nih.gov Bulky adducts, which significantly distort the DNA helix, can be particularly problematic. nih.gov Their persistence can block DNA replication and transcription, and if they are not repaired or are repaired incorrectly, they can lead to the fixation of mutations during cell division. nih.govaopwiki.org The presence of persistent adducts is considered a central element in chemical-induced carcinogenesis. nih.gov In experimental settings, DNA adducts are utilized as biomarkers to quantify an organism's exposure to a potential carcinogen. wikipedia.org

Cellular Responses to DNA Damage

The presence of DNA damage, such as adducts formed by this compound, triggers a sophisticated and multifaceted cellular response known as the DNA Damage Response (DDR). nih.govmdpi.com This intricate network of signaling pathways detects the DNA lesions, signals their presence, and mediates a response that can include cell cycle arrest, activation of DNA repair, and in cases of severe damage, programmed cell death (apoptosis). nih.govresearchgate.net The primary goal of the DDR is to maintain genomic integrity. wou.edu The response is not isolated to the site of damage; for instance, transcription-blocking lesions can lead to a genome-wide shutdown of transcription. nih.gov

Activation of DNA Repair Pathways (e.g., BER, MMR)

To counteract the deleterious effects of DNA adducts, cells employ a variety of DNA repair pathways. nih.gov The specific pathway activated often depends on the type of lesion. For the small alkylation damages typically caused by nitrosamines, Base Excision Repair (BER) is a primary defense mechanism. nih.govwou.edufrontiersin.org

Base Excision Repair (BER)

BER is responsible for correcting damage to single bases caused by oxidation, alkylation, or deamination. frontiersin.org The process is initiated by a DNA glycosylase, an enzyme that recognizes and removes the damaged base by cleaving the N-glycosidic bond that links it to the DNA backbone. wikipedia.orgfrontiersin.org This action creates an apurinic/apyrimidinic (AP) site. wikipedia.org An AP endonuclease then cuts the DNA backbone at the AP site, and DNA polymerase fills the gap with the correct nucleotide. frontiersin.org Finally, DNA ligase seals the remaining nick in the DNA strand, completing the repair. frontiersin.org There are at least eleven different DNA glycosylases in mammals, each recognizing specific types of base damage. frontiersin.org

| Key Proteins in the Base Excision Repair (BER) Pathway | Function |

| DNA Glycosylase | Recognizes and removes the specific damaged or incorrect base. wikipedia.orgfrontiersin.org |

| AP Endonuclease (APE1) | Recognizes the resulting abasic (AP) site and cuts the phosphodiester backbone. frontiersin.org |

| DNA Polymerase (e.g., Polβ) | Inserts the correct nucleotide into the gap. frontiersin.org |

| DNA Ligase (e.g., Ligase III) | Seals the final nick in the DNA strand to complete the repair. frontiersin.org |

Mismatch Repair (MMR)

The Mismatch Repair (MMR) system primarily corrects errors made during DNA replication that escape the proofreading function of DNA polymerases. eur.nl While its main role is to fix mismatched base pairs and small insertions or deletions, it also participates in the repair of certain types of DNA damage, including some alkylation adducts. ebi.ac.uknih.gov A defective MMR system leads to increased mutation rates and is associated with a predisposition to cancer. biorxiv.orgoncotarget.com The MMR system recognizes the distortion in the DNA helix caused by the mismatch, excises the incorrect nucleotide from the newly synthesized strand, and replaces it with the correct one. eur.nl

| Key Protein Complexes in the Mismatch Repair (MMR) Pathway | Function |

| MutS Homologs (MSH2, MSH6) | Form a complex (MutSα) that recognizes and binds to base-base mismatches and small insertion/deletion loops. ebi.ac.ukoncotarget.com |

| MutL Homologs (MLH1, PMS2) | Form a complex (MutLα) that is recruited by the MutS-DNA complex and coordinates the excision of the mismatch. eur.nloncotarget.com |

| Exonuclease 1 (EXO1) | Excises the section of the new DNA strand containing the error. |

| DNA Polymerase δ | Synthesizes the new, correct DNA strand. |

| DNA Ligase I | Seals the nick to finalize the repair. |

Induction of Stress Responses and Signaling Cascades

Beyond the direct activation of repair pathways, DNA damage instigates broader cellular stress responses through complex signaling cascades. anygenes.com These pathways are crucial for coordinating the cellular response, which may include halting the cell cycle to allow time for repair or initiating apoptosis if the damage is too extensive. nih.govresearchgate.net

Exposure to genotoxic agents can induce oxidative stress, which in turn activates various stress response pathways. mdpi.com Mitogen-activated protein kinase (MAPK) cascades, including the JNK and p38 MAPK pathways, are key signaling systems activated by a wide range of cellular stressors, including DNA damage. anygenes.commdpi.com Activation of these cascades can influence the activity of numerous downstream targets, including transcription factors. mdpi.com Transcription factors such as p53, NF-κB, and AP-1 are master regulators of the cellular response to DNA damage. mdpi.com Following activation by upstream kinases in the DDR, these factors can regulate the expression of genes involved in cell cycle control, DNA repair, and apoptosis, thereby orchestrating the cell's ultimate fate. mdpi.comnih.gov The cell may also respond to an accumulation of misfolded proteins caused by stress by initiating the Unfolded Protein Response (UPR), which aims to restore protein homeostasis. anygenes.complos.orgnih.gov

Structure Activity Relationship Sar Studies for N Nitrosomethyloctylamine

Impact of Alkyl Chain Length and Branching on Metabolic Activation

The metabolic activation of N-nitrosamines is a critical first step in their mechanism of carcinogenicity and is primarily carried out by cytochrome P450 (CYP) enzymes. acs.orgresearchgate.net This enzymatic process involves the hydroxylation of the carbon atom alpha (α) to the nitroso group. researchgate.netnih.gov The structure of the alkyl chains, including their length and branching, significantly dictates the rate and site of this metabolic activation. oup.comnih.gov

For asymmetrical N-nitrosamines like N-Nitrosomethyloctylamine, there are two potential sites for α-hydroxylation. Studies on similar asymmetrical nitrosamines have shown that the metabolic pathway is complex. For instance, in nitrosamines with both a methyl and a longer alkyl chain, oxidation of the methyl group tends to increase as the length of the other alkyl chain increases. oup.com Conversely, dealkylation of the longer chain decreases with its increasing size. oup.com This suggests a preference for the CYP enzymes to metabolize the smaller methyl group. Specifically, CYP2E1 is known to be the major enzyme for metabolizing nitrosamines with short alkyl chains. oup.comoup.comnih.gov As the alkyl chains become bulkier, other P450 isoforms may become more involved. oup.comresearchgate.net

Generally, for symmetrical N-nitrosodialkylamines, an increase in alkyl chain length leads to a decrease in carcinogenic potency. nih.govresearchgate.net This is attributed to a slower rate of metabolic activation and competing metabolic pathways, such as hydroxylation at other positions on the longer chains, which can be detoxifying. researchgate.net The long octyl chain in this compound increases its lipophilicity, which can affect how it fits into the active site of metabolizing enzymes. While direct data on this compound is scarce, related studies on compounds like N-nitrosomethyl-n-butylamine (NMBA) show preferential methylation of target organ DNA, indicating the shorter chain is the primary site of activation. nih.gov

Branching on the alkyl chain, especially at the α-carbon, can sterically hinder the approach of the enzyme and dramatically reduce metabolic activation and carcinogenic potency. researchgate.net

Table 1: Influence of Alkyl Chain Structure on Metabolic Dealkylation by Human Liver Microsomes

| Compound | Alkyl Chain 1 | Alkyl Chain 2 | Primary Metabolic Pathway | Key Metabolizing Enzymes | Relative Carcinogenic Potency |

|---|---|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Methyl | Methyl | Demethylation | CYP2E1, CYP2A6 oup.comoup.com | High |

| N-Nitrosodiethylamine (NDEA) | Ethyl | Ethyl | Deethylation | CYP2E1, CYP2A6 oup.comoup.com | High |

| N-Nitrosodipropylamine (NDPA) | Propyl | Propyl | Depropylation | CYP2A6, CYP2E1 oup.comoup.com | Moderate |

| N-Nitrosodibutylamine (NDBA) | Butyl | Butyl | Debutylyation | CYP1A1, CYP2A6 nih.gov | Moderate |

| This compound | Methyl | Octyl | Presumed primarily Demethylation | Presumed CYP family | Data not widely available |

Influence of Substituent Effects on Electrophile Formation and Reactivity

Following the initial α-hydroxylation by CYP enzymes, the resulting α-hydroxynitrosamine is an unstable intermediate. nih.govsci-hub.se It spontaneously decomposes to form an aldehyde and a highly reactive electrophilic species, a diazonium ion. researchgate.netnih.gov This electrophile is the ultimate carcinogen, capable of alkylating DNA and initiating the carcinogenic process. nih.govnih.gov

The electronic nature of the substituents on the alkyl chains can influence the stability of the intermediates and the reactivity of the final electrophile. For this compound, the metabolic activation of the methyl group leads to the formation of the highly electrophilic methyldiazonium ion (CH₃N₂⁺). nih.gov This species is a potent alkylating agent that can react with nucleophilic sites on DNA bases, a critical event in mutagenesis. nih.govoup.com

If the octyl chain were to be hydroxylated at the α-position, it would generate an octyldiazonium ion. The reactivity and subsequent DNA adduct profile of this larger electrophile would differ from the methyldiazonium ion. Computational studies suggest that as the alkyl chain length of diazonium ions increases, there is a shift in the preferred site of DNA alkylation. oup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to predict the biological activity of chemicals based on their molecular structure. collaborativedrug.com For N-nitrosamines, QSAR models are developed to predict carcinogenic potency by correlating it with various molecular descriptors. acs.orgsciforum.netresearchgate.net This approach can reduce the need for animal testing and provide mechanistic insights. sciforum.netusp.org

The key molecular descriptors used in N-nitrosamine QSAR models often include:

Electronic Descriptors: These relate to the electronic environment of the molecule, such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) and partial atomic charges. They are crucial for predicting the ease of α-hydroxylation and the reactivity of the resulting diazonium ion. acs.org

Steric Descriptors: These parameters, like molecular volume and solvent-accessible surface area (SASA), describe the size and shape of the molecule. researchgate.net They are important for understanding how the nitrosamine (B1359907) fits into the constrained active site of metabolizing enzymes. Increasing steric bulk, such as a long alkyl chain, generally correlates with lower carcinogenic potency. researchgate.net

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, describes how well a compound dissolves in fats and oils. The long octyl chain in this compound would give it a high logP value, affecting its absorption, distribution in the body, and interaction with enzymes.

Table 2: Key QSAR Descriptors and Their Predicted Influence on this compound

| Descriptor Type | Relevant Parameter | Predicted Influence on Carcinogenicity |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Atomic Charges | Governs the ease of enzymatic α-hydroxylation and the reactivity of the subsequent electrophile. |

| Steric | Molecular Volume, Solvent-Accessible Surface Area (SASA) | The bulky octyl group may sterically influence the orientation and binding affinity within the CYP active site. researchgate.net |

| Hydrophobic | Partition Coefficient (logP) | The high lipophilicity from the octyl chain will enhance membrane permeability and tissue distribution but may also lead to non-specific binding. |

Analytical Methodologies for Research and Monitoring

Advanced Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of nitrosamines, providing robust separation and identification capabilities. These methods are essential for quantifying trace levels of NMOA in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique well-suited for the analysis of volatile and semi-volatile compounds like N-Nitrosomethyloctylamine. romil.com The pairing of a gas chromatograph with a mass spectrometer allows for the effective separation of NMOA from other components in a mixture, followed by its definitive identification based on its mass spectrum. researchgate.net For enhanced specificity, particularly in complex matrices, a Thermal Energy Analyzer (TEA) can be used as a detector, as it is highly selective for N-nitroso compounds. cdc.gov

In the analysis of NMOA, post-synthesis validation often employs GC-MS/MS, a tandem mass spectrometry approach, to quantify the compound with high selectivity by monitoring a characteristic fragment ion at a mass-to-charge ratio (m/z) of 157. The high sensitivity of GC-MS necessitates the use of exceptionally pure solvents for sample preparation and introduction into the instrument to avoid interference. romil.com GC-MS is a conventional method for detecting volatile organic compounds and has been applied to the analysis of various nitrosamines in different sample types. researchgate.netnih.gov

Table 1: GC-MS Parameters for Nitrosamine (B1359907) Analysis

| Parameter | Description | Relevance to NMOA Analysis |

| Column | Typically a capillary column with a non-polar or semi-polar stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane). researchgate.net | Provides efficient separation of NMOA from other matrix components based on boiling point and polarity. |

| Carrier Gas | Inert gas, commonly Helium or Nitrogen. researchgate.netcdc.gov | Transports the vaporized sample through the column without reacting with the analyte. |

| Ionization Mode | Electron Ionization (EI) is standard. | Generates a reproducible fragmentation pattern (mass spectrum) for NMOA, which serves as a fingerprint for identification. |

| Detection Mode | Selective Ion Monitoring (SIM) or Full Scan. | SIM mode enhances sensitivity and selectivity by monitoring specific ions characteristic of NMOA, such as m/z 157. |

| Detector | Mass Spectrometer or Thermal Energy Analyzer (TEA). cdc.gov | The MS provides structural information, while the TEA offers high specificity for the nitroso functional group. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), has become a primary technique for nitrosamine analysis, offering a powerful alternative to GC-MS. lcms.cznih.gov This approach is especially valuable as it can prevent the thermal degradation of analytes that might occur during GC analysis. fda.gov LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of multiple N-nitrosamines in various matrices, including pharmaceutical products and water. nih.govthermofisher.com

The United States Pharmacopeia (USP) General Chapter <1469> includes LC-MS based procedures for the quantitative analysis of known nitrosamine impurities in drugs. sigmaaldrich.com These methods often use tandem-mass spectrometric detection (LC-MS/MS) for the quantitation of nitrosamines like NDMA, NDEA, and others in selected drug substances. sigmaaldrich.com While specific methods for NMOA are not detailed in general guidance, the principles are directly applicable. A typical LC-MS/MS method involves reverse-phase chromatography to separate the nitrosamines, followed by detection using a tandem quadrupole or high-resolution mass spectrometer. nih.govnih.gov The use of an isotopically labeled internal standard, such as N-nitroso-dipropylamine-d₁₄ (NDPA-d₁₄), is common for accurate quantification. nih.gov

Table 2: Typical LC-MS/MS Method Characteristics for Nitrosamine Analysis

| Parameter | Typical Value/Condition | Purpose |

| Chromatography | Reverse-phase (e.g., C18 column) lcms.cz | Separates nitrosamines based on hydrophobicity. |

| Mobile Phase | Water and Methanol/Acetonitrile with formic acid lcms.cz | Elutes the analytes from the column into the mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates charged ions from the neutral nitrosamine molecules. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Limit of Detection (LOD) | Can reach low ng/L (ppt) levels lcms.cz | Demonstrates the high sensitivity required for trace-level detection. |

| Linearity (r²) | > 0.99 nih.gov | Ensures a proportional response across a range of concentrations for accurate quantification. |

High-Resolution Mass Spectrometry for Metabolite and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of NMOA metabolites and DNA adducts. longdom.org Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown analyte or its metabolites. thermofisher.comnih.gov

For this compound, LC-HRMS can confirm the molecular formula of the parent compound (C₉H₂₀N₂O) by measuring its exact mass. This capability is crucial in metabolism studies, where researchers aim to identify novel metabolites. nih.gov For instance, in studies of other nitrosamines, HRMS-based methods have been used to comprehensively profile metabolites in urine, leading to the identification of dozens of putative metabolic products. nih.gov

In the context of "DNA adductomics," which seeks to identify the entirety of DNA adducts in a biological sample, LC-HRMS is the premier analytical tool. nih.govfrontiersin.org The high resolving power of instruments like the Orbitrap mass spectrometer can discriminate between metabolites with very similar masses, and the accurate mass data helps to propose unique elemental formulas for unknown adducts. nih.govtechnologynetworks.com The characteristic neutral loss of the deoxyribose moiety (116.047 Da) during MS/MS fragmentation is a key indicator used to screen for potential deoxyribonucleoside adducts in complex biological digests. nih.govnih.gov

Spectroscopic and Immunochemical Methods for Biomarker Detection

Beyond the direct measurement of the parent compound, assessing exposure and biological effects often involves detecting biomarkers, such as metabolites and DNA adducts.

The metabolic activation of this compound, primarily by cytochrome P450 enzymes, generates reactive intermediates that can lead to the formation of various metabolites. smolecule.com Identifying and quantifying these metabolites in biological fluids like urine provides crucial information on the compound's metabolic pathways and activation.

High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is a primary technique for this purpose. nih.gov A common strategy involves treating animal models with both the unlabeled nitrosamine and its stable isotope-labeled analog (e.g., deuterium-labeled). nih.gov By comparing the mass spectra from the two groups, metabolites can be confidently distinguished from endogenous background molecules. This approach has been used to identify numerous metabolites for other nitrosamines, including products of α-hydroxylation, which is a key activation pathway. nih.gov The identified metabolites can then serve as specific biomarkers to monitor metabolic activation in exposed individuals. nih.gov

The formation of DNA adducts is a critical step in the carcinogenic process initiated by compounds like NMOA. The quantification of these adducts in biological samples serves as a direct biomarker of genotoxic damage.

³²P-Postlabeling Assay: The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides. nih.gov The method involves several key steps:

Enzymatic digestion of DNA isolated from tissues or cells into individual nucleoside 3'-monophosphates. nih.gov

Enrichment of the adducted nucleotides. nih.govberkeley.edu

Labeling of the adducts by transferring a radioactive ³²P-phosphate from [γ-³²P]ATP using T4 polynucleotide kinase. nih.gov

Separation of the ³²P-labeled adducts, typically by two-dimensional thin-layer chromatography (2D-TLC) or HPLC. acs.orgacs.org

Detection and quantification by measuring the radioactive decay. berkeley.edu

This technique has been successfully applied to measure DNA adducts formed from various nitrosamines in animal studies, demonstrating its utility for investigating the mechanisms of carcinogenicity. acs.orgacs.org For some adducts, detection limits as low as 0.05 to 0.3 µmol per mol of DNA have been achieved. acs.orgacs.org

Enzyme-Linked Immunosorbent Assay (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunochemical technique used for detecting and quantifying biomarkers in biological samples like plasma and serum. thermofisher.combiocompare.com A sandwich ELISA, a common format, uses two specific antibodies: a capture antibody bound to the plate and a detection antibody that binds to a different site on the target analyte. nih.govsigmaaldrich.com The detection antibody is linked to an enzyme, which generates a measurable signal (e.g., color change) proportional to the amount of biomarker present. sigmaaldrich.com

For the quantification of DNA adducts, a competitive ELISA format is often used. This would require the development of highly specific monoclonal or polyclonal antibodies that recognize the this compound-DNA adduct. In the assay, the sample containing the adduct would compete with a known amount of labeled adduct for binding to a limited number of antibody sites. The resulting signal would be inversely proportional to the concentration of the adduct in the sample. While ELISA offers high throughput and relatively low cost, its development is contingent on the production of specific antibodies against the target adduct, which can be a significant challenge. nih.govsigmaaldrich.com

Sample Preparation and Enrichment Strategies for Trace Analysis

The accurate detection and quantification of this compound, a member of the N-nitrosamine (NA) class of compounds, at trace levels presents a significant analytical challenge. Due to their presence in minute concentrations (ng/L or ng/g) in complex matrices such as water, food, and pharmaceutical products, direct instrumental analysis is often not feasible. up.ac.za Consequently, robust sample preparation and enrichment procedures are indispensable. These steps aim to isolate the target analyte from interfering matrix components, concentrate it to a detectable level, and ensure its stability for reliable analysis. up.ac.zanih.gov

The diverse physicochemical properties of N-nitrosamines necessitate a range of sample preparation techniques. lcms.cz While simple extraction methods may suffice for less complex samples, more elaborate strategies like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently required to enhance selectivity and sensitivity. up.ac.zalcms.cz The choice of method depends heavily on the sample matrix, the specific nitrosamine's properties, and the subsequent analytical technique, which is commonly gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). researchgate.netnih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for the separation of N-nitrosamines from aqueous and liquid samples. nih.gov This method partitions compounds between two immiscible liquid phases based on their relative solubilities. For N-nitrosamine analysis, dichloromethane (B109758) is a commonly employed extraction solvent due to its effectiveness in extracting a broad range of these compounds. pmda.go.jpscirp.org

In a typical LLE procedure for meat products, samples may be treated with aqueous sodium hydroxide (B78521) and autoclaved before extraction with dichloromethane. scirp.org A variation of this technique, salting-out liquid-liquid extraction (SALLE), has been developed for quantifying multiple nitrosamine contaminants in antibody drugs. nih.gov This method improves extraction efficiency by adding a salt to the aqueous phase, which decreases the solubility of the organic analytes and promotes their transfer into the organic solvent. nih.gov The SALLE method has demonstrated high accuracy, with recoveries ranging from 75.4% to 114.7% for thirteen different nitrosamines. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent volume. google.com An automated DLLME method involves mixing an extraction solvent and a dispersive solvent with the aqueous sample. google.com This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, maximizing the surface area for rapid analyte transfer. rsc.org After centrifugation, the sedimented organic phase, now enriched with the N-nitrosamines, is collected for analysis by GC-MS. google.com This technique has been successfully applied to the analysis of N-nitrosamines in various cosmetic products, using chloroform (B151607) as the extraction solvent. rsc.org

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective and preferred method for the cleanup and pre-concentration of N-nitrosamines from various matrices, particularly water. up.ac.zanih.gov SPE utilizes a solid sorbent material packed into a cartridge or disk to retain the analyte of interest from a liquid sample that is passed through it. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent, achieving significant concentration. mdpi.com

The selection of the sorbent is critical for the successful isolation of N-nitrosamines. Activated carbon, such as coconut charcoal, is a common choice for extracting a wide range of nitrosamines from water matrices. tandfonline.comamericanlaboratory.com An automated SPE (ASPE) method using activated coconut charcoal cartridges, followed by GC-MS/MS analysis, has been validated for various water types, including drinking water, surface water, and wastewater effluent. americanlaboratory.com This method demonstrated good reproducibility, with relative standard deviations (RSDs) mostly below 10%. americanlaboratory.com For the analysis of nitrosamine impurities in antitussive syrups, strong cation-exchange functionalized polymeric sorbents have proven effective, yielding matrix spike recoveries between 90% and 120%. bohrium.com

Recent advancements include the development of online-SPE systems coupled directly with liquid chromatography-mass spectrometry (LC-MS). mdpi.com This automated approach combines sample enrichment, desalination, and matrix separation in a single, rapid process, significantly reducing manual labor and potential for error. mdpi.comresearchgate.net An online-SPE/SEC/LCMS method, which incorporates size-exclusion chromatography (SEC), has been successfully used to analyze nine common N-nitrosamines in wastewater with high sensitivity, achieving detection limits in the low ng/L range. mdpi.com

The following table summarizes various SPE methods applied to the analysis of N-nitrosamines, including this compound, in different matrices.

Table 1: Comparison of Solid-Phase Extraction (SPE) Methodologies for N-Nitrosamine Analysis

| Target Analyte(s) | Matrix | SPE Sorbent | Elution Solvent | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|---|---|

| 13 N-Nitrosamines | Antibody Drugs | Not specified (SALLE method) | Acetonitrile | LC-MS/MS | 75.4 - 114.7 | 0.5 µg/L (LOQ) | nih.gov |

| 9 N-Nitrosamines | Drinking Water | Activated Coconut Charcoal | Dichloromethane (DCM) | GC-MS/MS | 91 - 126 | Not Specified | americanlaboratory.com |

| Volatile N-Nitrosamines | Meat Products | Activated Silica | Dichloromethane | GC-FID & GC-MS | ~10-20% higher than conventional | 0.077 - 0.18 ppb | scirp.org |

| 5 Small Molecule N-Nitrosamines | Antitussive Syrups | Strong Cation-Exchange Polymer | Two-step elution | GC-MS | 90 - 120 | 0.02 - 0.1 ng/mL | bohrium.com |

| 9 N-Nitrosamines | Wastewater | Not specified (Online-SPE) | Not applicable | Online-SPE/SEC/LCMS | 91.7 - 105.9 | 0.12 - 6.60 ng/L | mdpi.com |

| 12 N-Nitrosamines | Ham Meat | Not specified (DLLME method) | Chloroform | GC-MS | Not specified | 0.15 - 1.4 ng/g | nih.gov |

Other Enrichment Strategies

In addition to the primary extraction techniques, other strategies can be employed for further enrichment. A two-step enrichment approach combining SPE with in-tube extraction (ITEX) has been developed for analyzing N-nitrosamines in drinking water by GC-ion mobility spectrometry (GC-IMS). chromatographyonline.com After initial concentration via SPE, the eluate is subjected to ITEX, where a packed syringe is used for analyte trapping and subsequent thermal desorption into the GC system. chromatographyonline.com This dual enrichment strategy significantly enhances sensitivity, allowing for detection limits in the low ng/L range, comparable to more resource-intensive MS methods. chromatographyonline.com

Headspace solid-phase microextraction (HS-SPME) is another valuable technique, particularly for volatile nitrosamines in solid or liquid samples. tandfonline.com This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly transferred to the GC injection port for analysis. An optimized HS-SPME-GC-MS method has been successfully used for detecting volatile nitrosamines in meat samples. tandfonline.com

Ultimately, the goal of any sample preparation and enrichment strategy is to deliver a clean, concentrated sample to the analytical instrument, thereby ensuring the generation of accurate and reliable data for the monitoring of this compound and other N-nitrosamines. lcms.cznih.gov

Environmental Occurrence, Fate, and Transformation Pathways of N Nitrosomethyloctylamine

Natural and Anthropogenic Sources in Environmental Compartments

The specific environmental occurrence of N-Nitrosomethyloctylamine is not extensively documented in scientific literature. However, like other N-nitrosamines, its presence in the environment can be attributed to both direct and indirect sources.

Anthropogenic Sources:

Industrial Processes: N-nitrosamines can be formed as byproducts in various industrial settings. For instance, they are known to be produced in the rubber and tire manufacturing industries. researchgate.net The formation can occur from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrogen oxides, which may be present in industrial emissions.

Wastewater: Domestic and industrial wastewater can be a source of nitrosamines and their precursors (secondary amines). nih.gov While specific data for NMOA is lacking, studies have detected various other nitrosamines in groundwater and river basins, originating from the discharge of untreated or partially treated wastewater. nih.gov

Pharmaceuticals and Cosmetics: Nitrosamine (B1359907) impurities have been detected in some pharmaceutical products and cosmetics, arising from manufacturing processes or degradation of the active ingredients. acs.orgresearchgate.net

Food and Tobacco: Certain N-nitrosamines are found in processed foods and tobacco smoke. researchgate.netresearchgate.net While NMOA is not commonly cited in this context, the potential for its formation exists if its precursors are present during processing or combustion.

Natural Sources: The natural occurrence of N-nitrosamines is generally low. However, microbial transformation of nitrogen-containing compounds in soil and water can lead to their formation. researchgate.net The in-vivo formation of nitrosamines in the human digestive system is also a recognized phenomenon. nih.govresearchgate.net

Biotic Transformation and Biodegradation

The fate of this compound in the environment is also significantly influenced by the metabolic activities of microorganisms. frontiersin.org Biotransformation can lead to either detoxification or, in some cases, activation of the compound to more reactive forms. researchgate.net

Microbial Degradation Pathways and Metabolites

The biodegradation of N-alkylnitrosamines is initiated by enzymatic action, primarily through hydroxylation of the carbon atom at the α-position to the nitroso group. oup.comnih.gov This reaction is a critical first step in their metabolic activation and subsequent degradation. acs.org This α-hydroxylation is primarily catalyzed by cytochrome P450 (CYP) enzymes. oup.com

Research has indicated that different CYP isoenzymes have varying specificities for different nitrosamines. For nitrosamines with relatively short alkyl chains, such as NDMA, CYP2E1 is the primary enzyme involved in their metabolic activation. nih.gov In contrast, for N-alkylnitrosamines with bulkier alkyl chains, such as N-nitrosodibutylamine (NDBA), CYP2A6 plays a more predominant role. nih.govresearchgate.net Given its long octyl chain, it is highly probable that the initial biotic transformation of this compound is also mediated by CYP2A6 or similar enzymes. nih.govresearchgate.net

Following α-hydroxylation, the resulting intermediate is unstable and can decompose to form an aldehyde (in this case, likely octanal (B89490) from the octyl chain and formaldehyde (B43269) from the methyl group) and an alkylating agent, which is responsible for the compound's genotoxic effects. researchgate.net

While the initial enzymatic steps have been studied, the complete microbial degradation pathways and the full range of metabolites for this compound are not well-defined in the literature. General biodegradation of long-chain alkanes often proceeds via β-oxidation, and it is possible that after the initial nitrosamine-specific transformations, the resulting alkyl fragments are further degraded through common metabolic pathways. nih.gov

Role of Microbial Communities in Environmental Fate

The rate and extent of biodegradation can be influenced by various environmental factors, including:

Nutrient availability: The presence of carbon, nitrogen, and phosphorus can affect microbial activity. frontiersin.org

Oxygen levels: Aerobic and anaerobic conditions can favor different microbial populations and degradation pathways. nih.gov

Temperature and pH: These factors affect enzyme activity and microbial growth rates. rsc.org

Co-contaminants: The presence of other compounds can either inhibit or enhance the degradation of the target compound.

While specific studies on the microbial communities that degrade this compound are lacking, it is expected that a consortium of bacteria and fungi would be involved in its complete mineralization in the environment.

Computational and Theoretical Studies of N Nitrosomethyloctylamine

Molecular Docking and Dynamics Simulations of Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as N-Nitrosomethyloctylamine, and a biological macromolecule, typically an enzyme. jmir.orgmdpi.com For N-nitrosamines, the primary enzymes of interest are the Cytochrome P450 (CYP) family, which are known to catalyze their metabolic activation. nih.gov

A typical molecular docking study would involve predicting the preferred binding orientation of this compound within the active site of a relevant CYP isozyme (e.g., CYP2E1, CYP2A6). rsc.org The results would be presented as a docking score, which estimates the binding affinity, and a predicted binding pose, illustrating the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme. nih.govdatagrok.ai

Following docking, molecular dynamics simulations could be employed to study the dynamic behavior of the this compound-enzyme complex over time. jmir.orgnih.gov These simulations provide insights into the stability of the binding pose, the flexibility of the protein and the ligand, and the role of water molecules in the active site. mdpi.comarxiv.org

Research Findings for this compound: Currently, there are no specific molecular docking or molecular dynamics simulation studies for this compound interacting with metabolic enzymes published in readily accessible scientific literature. Consequently, data tables detailing docking scores, binding energies, or key interacting residues for this specific compound are not available.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are employed to investigate the electronic structure of molecules and to elucidate the mechanisms of chemical reactions at the atomic level. nih.govacs.org These methods are crucial for understanding the metabolic activation of N-nitrosamines. f1000research.com

Energetics and Transition States of α-Hydroxylation

The initial and rate-limiting step in the metabolic activation of many N-nitrosamines is the hydroxylation of the α-carbon atom by CYP enzymes. nih.gov Quantum chemical calculations, often using Density Functional Theory (DFT), can model this reaction pathway. nih.gov Such studies determine the energies of the reactants, products, intermediates, and, crucially, the transition states. mdpi.com The activation energy, which is the energy difference between the reactant and the transition state, provides a measure of the kinetic feasibility of the reaction.

A theoretical study on this compound would calculate the energy profile for the α-hydroxylation at both the methyl and the octyl groups, to predict which position is more susceptible to metabolic attack.

Research Findings for this compound: Specific quantum chemical studies detailing the energetics and transition states for the α-hydroxylation of this compound are not available in the public domain. Therefore, a data table of calculated activation energies and reaction enthalpies for this compound cannot be provided. For other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP), the reaction free energies for the formation of the diazonium cation are comparable, at -42.33 kcal/mol and -41.6 kcal/mol respectively. f1000research.com

Electronic Structure and Reactivity of Electrophilic Intermediates

Following α-hydroxylation, N-nitrosamines decompose to form highly reactive electrophilic intermediates, such as diazonium ions and carbocations. f1000research.com These intermediates are responsible for the alkylation of cellular macromolecules, including DNA, which is a key event in carcinogenesis.

Quantum chemical calculations can provide detailed information about the electronic structure of these intermediates, including charge distributions and molecular orbital energies (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). u-strasbg.fr This information is vital for understanding their reactivity and their propensity to react with specific nucleophilic sites on DNA bases.

Research Findings for this compound: There is a lack of published studies on the specific electronic structure and reactivity of the electrophilic intermediates derived from this compound. As such, data tables of properties like atomic charges or orbital energies for these intermediates are not available.

In Silico Prediction of Metabolic Hot Spots and DNA Binding Affinity

In silico tools and algorithms can be used to predict the most likely sites of metabolism on a molecule ("metabolic hot spots") and to estimate the binding affinity of the resulting reactive species to DNA. nih.govnih.gov

The prediction of metabolic hot spots for this compound would involve software that analyzes its structure to identify the carbon atoms most likely to undergo CYP-mediated hydroxylation. nih.gov These predictions are often based on models trained on large datasets of known metabolic transformations. nih.gov

The DNA binding affinity of the electrophilic intermediates of this compound could be estimated using methods like molecular docking of the reactive species to DNA models or through more rigorous free energy calculations. nih.gov These calculations help to quantify the likelihood of DNA adduct formation, a critical step in the initiation of cancer. nih.govnuvisan.com

Research Findings for this compound: Specific in silico predictions of metabolic hot spots or DNA binding affinities for this compound are not documented in publicly available research. Therefore, no data tables with predicted sites of metabolism or DNA binding energies for this compound can be presented.

Cheminformatics and Data Mining for this compound Research

Cheminformatics involves the use of computational methods to analyze and interpret large datasets of chemical information. mdpi.comfrontiersin.org In the context of N-nitrosamine research, cheminformatics approaches can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. nfdi4chem.de These models aim to predict the carcinogenic potency of unstudied nitrosamines based on their molecular descriptors.

A cheminformatics analysis relevant to this compound would involve calculating a variety of molecular descriptors (e.g., physicochemical properties, topological indices) and using these to place the compound within the context of larger datasets of nitrosamines with known carcinogenic activity. Data mining of chemical and biological databases could also uncover relationships between structural features and toxicological endpoints.

Research Findings for this compound: While general cheminformatics tools and databases for chemical information exist, specific cheminformatics or data mining studies focusing on this compound are not found in the literature. Therefore, no data tables of calculated molecular descriptors or QSAR predictions specifically for this compound are available.

Future Directions and Emerging Research Areas

Systems Biology Approaches to N-Nitrosomethyloctylamine Metabolism and DNA Repair

A systems biology approach, which integrates experimental data with computational modeling, offers a holistic view of the complex interactions between NMOA and biological systems. This approach moves beyond studying individual components in isolation to understanding how they function together within a network.

Future research will likely focus on developing comprehensive models of NMOA metabolism. Like other N-nitrosamines, NMOA requires metabolic activation to exert its carcinogenic effects. acs.org This process, primarily mediated by cytochrome P450 (CYP) enzymes, involves the hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation). nih.govacs.org This initial step is considered rate-limiting in the metabolic activation of nitrosamines. chemrxiv.org The resulting α-hydroxy nitrosamine (B1359907) is unstable and decomposes to form reactive electrophiles, such as diazonium ions, which can then bind to cellular macromolecules like DNA. acs.orgwikipedia.org

Systems biology models will aim to predict the rate and extent of NMOA metabolism by various CYP isoforms and to identify the key factors influencing this process. These models will incorporate data on enzyme kinetics, protein expression levels, and genetic polymorphisms in CYP enzymes, providing a more personalized prediction of an individual's susceptibility to NMOA-induced carcinogenesis.

Similarly, systems-level models of DNA repair pathways will be crucial for understanding the cellular response to NMOA-induced DNA damage. When NMOA metabolites react with DNA, they form DNA adducts, which are covalent modifications to the DNA bases. nih.gov These adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis. nih.gov Cells possess a variety of DNA repair mechanisms to counteract this damage, including base excision repair (BER), nucleotide excision repair (NER), and direct reversal of damage by enzymes like O6-alkylguanine-DNA alkyltransferase (AGT). nih.govnih.gov